Cas no 48076-74-0 (N(alpha)-lauroylarginine ethyl ester)

N(alpha)-lauroylarginine ethyl ester structure
48076-74-0 structure
Nome del prodotto:N(alpha)-lauroylarginine ethyl ester
Numero CAS:48076-74-0
MF:C20H40N4O3
MW:384.55660533905
CID:931771
PubChem ID:188214

N(alpha)-lauroylarginine ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • N(alpha)-lauroylarginine ethyl ester
    • L-ORNITHINE, N5-(DIAMINOMETHYLENE)-N2-(1-OXODODECYL)-, ETHYL ESTER
    • ethyl lauroyl arginate
    • L-EthylLauroylArginate
    • AMY28678
    • N(alpha)-Lauroyl-arginine ethyl ester
    • N(.ALPHA.)-LAUROYLARGININE ETHYL ESTER
    • N(.ALPHA.)-COCYLARGININE ETHYL ESTER
    • N-(alpha)-Lauroyl-L-arginine ethyl ester, DL-pyroglutamic acid salt
    • ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate
    • N-(alpha)-Lae
    • Nacaee
    • N(.ALPHA.)-COCOYL-L-ARGININE ETHYL ESTER
    • F88029
    • LAURAMIDE ARGININE ETHYL ESTER FREE BASE
    • ethyl N(alpha)-lauroyl-L-arginate
    • 48076-74-0
    • Ethyl dodecanoyl-L-argininate
    • ethyl n2-dodecanoyl-l-argininate
    • N-(.ALPHA.)-CAE
    • ETHYL N5-(DIAMINOMETHYLENE)-N2-DODECANOYL-L-ORNITHINATE
    • DTXSID60893076
    • lauroyl arginine ethyl ester
    • N-(.ALPHA.)-LAE
    • ETHYL LAUROYL ARGINATE [USP-RS]
    • N(alpha)-Cocoylarginine ethyl ester
    • N(alpha)-Cocylarginine ethyl ester
    • E0K8J7A41B
    • UNII-E0K8J7A41B
    • N-(alpha)-Cae
    • SCHEMBL2409308
    • N.ALPHA.-LAUROYL-L-ARGININE ETHYL ESTER
    • Q27276710
    • L-Arginine, N2-(1-oxododecyl)-, ethyl ester
    • N(alpha)-Cocoyl-L-arginine ethyl ester
    • N alpha-Lauroyl-L-arginine ethyl ester
    • Inchi: InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/t17-/m0/s1
    • Chiave InChI: XJTMYVOVQZMMKX-KRWDZBQOSA-N
    • Sorrisi: CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC

Proprietà calcolate

  • Massa esatta: 384.31004115g/mol
  • Massa monoisotopica: 384.31004115g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 18
  • Complessità: 423
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 120Ų
  • XLogP3: 4.2

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